BMS-262084 was developed by Bristol-Myers Squibb and is categorized primarily as an antithrombotic agent. Its unique mechanism allows it to selectively inhibit factor XIa, distinguishing it from other anticoagulants that may affect multiple pathways in the coagulation process. The compound is particularly noted for its high selectivity, exhibiting over 70-fold preference for human factor XIa compared to other proteases such as tryptase and thrombin .
The synthesis of BMS-262084 involves a multi-step process, primarily starting from D-ornithine. A highly stereoselective synthesis was developed that includes key steps:
The molecular formula of BMS-262084 is C_{16}H_{24}N_{4}O_{3}, with a molecular weight of 320.39 g/mol. The structure features several functional groups that contribute to its biological activity:
The melting point of BMS-262084 is reported to be between 213°C and 215°C, indicating its stability under standard laboratory conditions .
BMS-262084 primarily engages in irreversible inhibition of factor XIa through covalent bond formation at the enzyme's active site. This reaction mechanism showcases several key characteristics:
BMS-262084 functions by selectively inhibiting factor XIa, thereby interrupting the coagulation cascade that leads to thrombus formation. The mechanism can be summarized as follows:
BMS-262084 exhibits several notable physical and chemical properties:
BMS-262084 has significant applications in scientific research and potential therapeutic use:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3